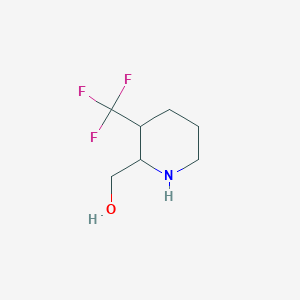

(3-(Trifluoromethyl)piperidin-2-yl)methanol

CAS No.:

Cat. No.: VC15880966

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO |

|---|---|

| Molecular Weight | 183.17 g/mol |

| IUPAC Name | [3-(trifluoromethyl)piperidin-2-yl]methanol |

| Standard InChI | InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2 |

| Standard InChI Key | BUZAVNCLKBQJAT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(NC1)CO)C(F)(F)F |

Introduction

(3-(Trifluoromethyl)piperidin-2-yl)methanol is a unique organic compound belonging to the class of piperidine derivatives. It features a trifluoromethyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group at the 2-position. This structural arrangement contributes to its distinctive chemical properties and biological activity, making it a compound of interest in medicinal chemistry and materials science.

Synthesis and Chemical Reactions

The synthesis of (3-(Trifluoromethyl)piperidin-2-yl)methanol involves several steps, often starting with the reaction of a piperidine derivative with appropriate reagents. A common synthetic route includes the reaction of 3-fluoropyridine with a piperidine derivative in the presence of sodium hydroxide, followed by the addition of formaldehyde to yield the desired product. The choice of solvents, such as dichloromethane or dimethylformamide, is crucial for facilitating the reaction.

Common Reactions:

-

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

-

Reduction: Lithium aluminum hydride is used for reduction reactions.

-

Substitution: Reagents like sodium azide or thiols are utilized for substitution reactions.

Biological Activity and Applications

The trifluoromethyl group in (3-(Trifluoromethyl)piperidin-2-yl)methanol enhances its lipophilicity and metabolic stability, which are crucial factors in drug development. The compound has been studied for its potential as a ligand for acetylcholine-binding proteins, contributing to its relevance in neuropharmacology. Its ability to interact with biological targets such as receptors and enzymes makes it a promising candidate for medicinal applications.

Biological Interactions:

-

Hydrogen Bonding: The hydroxymethyl group facilitates hydrogen bonding interactions with biological targets.

-

Hydrophobic Effects: The trifluoromethyl group enhances hydrophobic interactions, stabilizing the compound's binding to target sites.

Structural Similarities and Differences

(3-(Trifluoromethyl)piperidin-2-yl)methanol shares structural similarities with other trifluoromethylated compounds but is distinct due to its specific combination of a piperidine ring with a hydroxymethyl functional group. This arrangement offers different reactivity and biological profiles compared to other compounds.

Comparison Table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Trifluoromethyl)piperidin-4-amine | Piperidine ring with trifluoromethyl group | Exhibits different biological activity profiles |

| 4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl | Known for its use in dye and pigment synthesis |

| 3-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl substitution | Used extensively in agrochemicals |

| (R)-1-(Trifluoromethyl)-2-pyrrolidinone | Pyrrolidine derivative | Displays unique pharmacological properties |

Research Findings and Future Directions

Research on (3-(Trifluoromethyl)piperidin-2-yl)methanol highlights its potential in medicinal chemistry, particularly in drug development. The compound's ability to interact effectively with biological targets makes it a valuable candidate for further study. Future research should focus on optimizing its synthesis and exploring its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume